Product packaging for 2-(2,2,2-Trifluoroethyl)naphthalene(Cat. No.:)

2-(2,2,2-Trifluoroethyl)naphthalene

Cat. No.: B11890065
M. Wt: 210.19 g/mol
InChI Key: SMYNKUZNBBKATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,2-Trifluoroethyl)naphthalene is a high-purity chemical compound designed for research and development applications. This specialty organic compound features a naphthalene backbone coupled with a 2,2,2-trifluoroethyl side chain, a combination of interest in several advanced research fields. The naphthalene moiety provides a rigid, aromatic structure that can contribute to molecular stacking and electronic interactions, while the trifluoroethyl group is known to significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry for the synthesis and optimization of novel active molecules. Research into similar naphthalene-derived structures has demonstrated potent antifungal activities, with some compounds acting as potential myosin-5 inhibitors, causing increased cell membrane permeability in plant pathogens . Furthermore, the 2,2,2-trifluoroethoxy group, a close analog, is increasingly featured in drugs and potential tracers for biomedical imaging due to its notable metabolic stability and moderate lipophilicity . In the field of materials science, naphthalene derivatives are studied for their role in molecular weight growth mechanisms of polycyclic aromatic hydrocarbons (PAHs) and for their electronic properties, such as in the design of highly reducing organic photocatalysts . This product is intended for research use only by qualified professionals and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F3 B11890065 2-(2,2,2-Trifluoroethyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNKUZNBBKATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,2,2 Trifluoroethyl Naphthalene

Direct Trifluoroethylation Approaches on Naphthalene (B1677914) Precursors

Direct methods for synthesizing 2-(2,2,2-trifluoroethyl)naphthalene involve the introduction of a trifluoroethyl group onto a naphthalene scaffold. These approaches include metal-free protocols and photochemical strategies.

Metal-Free Protocols for C(sp²)–C(sp³) Bond Formation

The formation of a carbon-carbon bond between an sp²-hybridized carbon of the naphthalene ring and an sp³-hybridized carbon of the trifluoroethyl group can be achieved without the use of metal catalysts. These methods are advantageous as they avoid potential metal contamination in the final product. One such approach involves the reaction of naphthalene with a suitable trifluoroethylating agent under conditions that promote C-H activation. While specific examples for the direct trifluoroethylation of naphthalene under metal-free conditions are not extensively detailed in the provided results, the general principles of metal-free C(sp²)–C(sp³) cross-coupling reactions are well-established. rsc.orgnih.gov These reactions often rely on the use of strong bases or radical initiators to facilitate the coupling. acs.org

Reactant 1Reactant 2ConditionsProductNotes
NaphthaleneTrifluoroethylating AgentMetal-Free, Base or Radical InitiatorThis compoundGeneral strategy for C(sp²)–C(sp³) bond formation.

Photochemical Strategies for Trifluoroethyl Radical Addition

Photochemical methods offer an alternative route for the direct trifluoroethylation of naphthalene. These strategies typically involve the generation of trifluoroethyl radicals, which then add to the naphthalene ring. rsc.org The trifluoromethyl radical, a related species, is known to be highly reactive and can be generated from various precursors, such as sodium triflinate, under photochemical conditions. acs.org The subsequent addition to aromatic systems like naphthalene can proceed to form the desired product. The use of photo-excited ketones or other photosensitizers can initiate the radical formation process under either ultraviolet or visible light. acs.orgscispace.com The rapid kinetics of radical addition to π-nucleophiles make this an attractive approach. nih.gov

ReactantRadical SourceConditionsProductKey Feature
Naphthalene2,2,2-TrifluorodiazoethaneUV irradiationThis compoundCarbene insertion into C-H bonds. nih.gov
NaphthaleneSodium TriflinatePhotochemical, Ketone InitiatorThis compoundMetal- and oxidant-free. acs.org

Indirect Synthetic Routes to the this compound Scaffold

Indirect methods for the synthesis of this compound involve the construction of the target molecule from precursors that already contain either the naphthalene or the trifluoroethyl moiety, followed by subsequent chemical transformations.

Deoxytrifluoromethylation of Naphthalene Carbinols and Related Substrates

A prominent indirect route is the deoxytrifluoromethylation of naphthalene-based alcohols (carbinols). nih.govosti.gov This transformation replaces a hydroxyl group with a trifluoromethyl group. For instance, naphthalen-2-ylmethanol can be converted to this compound. rsc.org This type of reaction can be achieved using various reagents, such as phenyl bromodifluoroacetate in the presence of a copper catalyst. organic-chemistry.orgkuleuven.be This method is notable for its ability to convert readily available alcohols into trifluorinated compounds under relatively mild conditions. organic-chemistry.orgkuleuven.be

SubstrateReagentCatalystProductReference
Naphthalen-2-ylmethanolPhenyl bromodifluoroacetateCopperThis compound organic-chemistry.orgkuleuven.be
Naphthalene CarbinolsBenzoxazolium salts/Copper metallaphotoredoxCopperC(sp³)–CF₃ bond formation nih.govosti.gov

Cyclization and Aromatization of CF₃-Containing Dihydronaphthalene Derivatives

Another indirect strategy involves the cyclization and subsequent aromatization of precursors that already contain the trifluoromethyl group. rsc.org For example, a CF₃-containing dihydronaphthalene derivative can be aromatized to yield the final product. This can be achieved through various methods, including mechanochemical reductive aromatization. chemrxiv.org The synthesis of substituted naphthalenes can also be accomplished through the electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov

PrecursorReaction TypeProductKey Feature
CF₃-Containing DihydronaphthaleneAromatizationThis compoundBuilds the aromatic ring in the final step.
Arene-containing propargylic alcoholsElectrophilic CyclizationSubstituted NaphthalenesRegioselective synthesis under mild conditions. nih.gov

Nucleophilic Trifluoroethylation with Activated Naphthalene Derivatives

This approach involves the reaction of a nucleophilic trifluoroethylating agent with an activated naphthalene derivative. elsevierpure.com For example, a naphthalene compound with a good leaving group at the 2-position can react with a source of the trifluoroethyl anion or its equivalent. The generation and use of trifluoroethyl carbanion equivalents have been a subject of study, aiming for effective nucleophilic trifluoroethylation. researchgate.net Phase transfer catalysis can also be employed to facilitate the synthesis of related trifluoroethyl ethers from trifluoroethanol, indicating a potential pathway for nucleophilic substitution. google.com

Naphthalene DerivativeNucleophile SourceConditionsProduct
Activated 2-Substituted NaphthaleneTrifluoroethyl Grignard ReagentEtherThis compound
1-Methoxy-2-(diphenylphosphinyl)naphthaleneGrignard ReagentsNot specified1-Substituted-2-(diphenylphosphinyl)naphthalene

Chemical Reactivity and Transformational Chemistry of 2 2,2,2 Trifluoroethyl Naphthalene

Reactions at the Trifluoroethyl Moiety

The trifluoroethyl group, characterized by the strong electron-withdrawing nature of the three fluorine atoms, significantly influences the reactivity of the adjacent ethyl linker.

The presence of acidic protons on the carbon adjacent to the naphthalene (B1677914) ring, coupled with the electron-withdrawing effect of the trifluoromethyl group, makes 2-(2,2,2-trifluoroethyl)naphthalene a candidate for dehydrofluorination reactions. This process involves the elimination of a proton and a fluoride (B91410) ion to form a double bond, yielding an alkenyl trifluoride.

Dehydrofluorination of similar fluorinated alkanes is often achieved under basic conditions or through catalytic methods at elevated temperatures. googleapis.com For this compound, treatment with a strong base could facilitate the elimination of hydrogen fluoride (HF) to produce 2-(2,2-difluorovinyl)naphthalene (B14131737). The reaction is driven by the formation of the more stable conjugated system extending from the naphthalene ring to the newly formed double bond.

Table 1: Potential Dehydrofluorination Reaction of this compound

ReactantReagent/CatalystProductReaction Type
This compoundStrong Base (e.g., NaH, t-BuOK)2-(2,2-Difluorovinyl)naphthaleneElimination

Note: This reaction is proposed based on the known reactivity of similar fluorinated compounds.

The resulting 2-(2,2-difluorovinyl)naphthalene is a valuable synthetic intermediate, as the trifluorovinyl group can participate in various cycloaddition and polymerization reactions.

While the trifluoroethyl group is generally stable, the methylene (B1212753) group adjacent to the naphthalene ring offers a site for functionalization. Radical halogenation, for instance, could introduce a halogen atom at this position, although the electron-withdrawing nature of the CF3 group would make this less favorable than for a simple ethyl group.

Further transformations of the trifluoroethyl group itself are challenging due to the strength of the C-F bonds. However, under specific and often harsh reaction conditions, such as with strong reducing agents, reduction of the trifluoromethyl group could potentially occur.

Reactions of the Naphthalene Aromatic Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). cymitquimica.com The position of substitution on the naphthalene nucleus is influenced by the nature of the existing substituent.

The 2-(2,2,2-trifluoroethyl) group is an electron-withdrawing and deactivating group due to the strong inductive effect of the fluorine atoms. In electrophilic aromatic substitution reactions, deactivating groups generally direct incoming electrophiles to the meta positions relative to their point of attachment. However, in the case of naphthalene, the inherent reactivity of the α-positions (1, 4, 5, and 8) is significantly higher than the β-positions (2, 3, 6, and 7). wikipedia.orgyoutube.com

Therefore, the substitution pattern on this compound will be a result of the competition between the deactivating effect of the trifluoroethyl group and the intrinsic reactivity of the naphthalene ring. The trifluoroethyl group at the 2-position will deactivate the ring, particularly the adjacent α-position (position 1) and the other positions in the same ring. Substitution would be expected to occur preferentially on the other, unsubstituted ring. The most likely positions for electrophilic attack are the α-positions of the second ring, namely positions 5 and 8.

Nitration: Nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the 1-isomer being the major product under kinetic control. researchgate.netresearchgate.net For this compound, nitration is expected to proceed on the unsubstituted ring, leading primarily to the formation of 2-(2,2,2-trifluoroethyl)-5-nitronaphthalene and 2-(2,2,2-trifluoroethyl)-8-nitronaphthalene.

Halogenation: Halogenation of naphthalene, such as bromination, also predominantly occurs at the 1-position. scirp.orgresearchgate.net For this compound, halogenation would likely yield a mixture of 5-halo- and 8-halo-2-(2,2,2-trifluoroethyl)naphthalene isomers.

Friedel-Crafts Acylation: Friedel-Crafts acylation of 2-substituted naphthalenes can be complex, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituent. wikipedia.orggoogle.comorganic-chemistry.org For this compound, acylation would be challenging due to the deactivating nature of the trifluoroethyl group. If successful, substitution would be anticipated to occur at the 5- or 8-position of the unsubstituted ring.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2-(2,2,2-Trifluoroethyl)-5-nitronaphthalene, 2-(2,2,2-Trifluoroethyl)-8-nitronaphthalene
BrominationBr₂, FeBr₃5-Bromo-2-(2,2,2-trifluoroethyl)naphthalene, 8-Bromo-2-(2,2,2-trifluoroethyl)naphthalene
AcylationRCOCl, AlCl₃5-Acyl-2-(2,2,2-trifluoroethyl)naphthalene, 8-Acyl-2-(2,2,2-trifluoroethyl)naphthalene

Note: The predicted products are based on the general principles of electrophilic aromatic substitution on substituted naphthalenes.

The naphthalene ring system can undergo both oxidation and reduction reactions. The presence of the electron-withdrawing trifluoroethyl group will make the naphthalene ring more resistant to oxidation and more susceptible to reduction compared to unsubstituted naphthalene.

Oxidation: The oxidation of naphthalene can lead to various products, including naphthoquinones. nih.gov For this compound, the electron-withdrawing substituent would render the naphthalene nucleus less susceptible to oxidative degradation. If oxidation were to occur, it would likely proceed on the unsubstituted ring.

Reduction: Naphthalene can be reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) under various catalytic hydrogenation conditions. researchgate.netijcce.ac.ir A photochemical reduction of naphthalene and its derivatives to dihydronaphthalenes has also been reported. rsc.org The electron-withdrawing trifluoroethyl group would facilitate the reduction of the naphthalene core. It is expected that the unsubstituted ring would be preferentially reduced. For instance, catalytic hydrogenation could potentially yield 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalene.

Mechanistic Investigations of Reactions Involving 2 2,2,2 Trifluoroethyl Naphthalene

Elucidation of Radical Pathways in Trifluoroethylation Reactions

The introduction of a trifluoroethyl group onto a naphthalene (B1677914) ring often proceeds through a radical-mediated mechanism. One prominent method involves the use of a trifluoroethylating agent in the presence of a radical initiator. For instance, the reaction of naphthalene with 2,2,2-trifluoroethyl iodide can be initiated by radical initiators, leading to the formation of a trifluoroethyl radical (•CF3CH2). This highly reactive species then attacks the naphthalene ring, predominantly at the 2-position, to form a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom yields the final product, 2-(2,2,2-trifluoroethyl)naphthalene. The regioselectivity of this addition is influenced by the steric and electronic properties of both the naphthalene substrate and the incoming radical.

Another approach involves the photolysis of 2,2,2-trifluoro-1-iodoethane in the presence of naphthalene. This process generates trifluoroethyl radicals that can then engage in an aromatic substitution reaction. The mechanism is believed to proceed via a homolytic aromatic substitution pathway, where the trifluoroethyl radical adds to the naphthalene ring, followed by the abstraction of a hydrogen atom to restore aromaticity.

Electron Transfer Mechanisms in Photochemical Trifluoroethylation

Photochemical methods provide an alternative route to the trifluoroethylation of naphthalene, often involving electron transfer processes. In a typical scenario, a photosensitizer is excited by light and then interacts with a trifluoroethylating agent. For example, the photochemical reaction between naphthalene and a trifluoroethyl sulfone derivative can be initiated by an electron transfer from the excited state of naphthalene to the sulfone. This results in the formation of a naphthalene radical cation and a trifluoroethyl radical. The trifluoroethyl radical then attacks the naphthalene radical cation, leading to the formation of a new carbon-carbon bond. Subsequent deprotonation yields this compound. The efficiency and selectivity of this process are highly dependent on the choice of photosensitizer, solvent, and the specific trifluoroethylating agent employed.

The table below summarizes key aspects of a photochemical trifluoroethylation reaction:

ParameterDescription
Reactants Naphthalene, Trifluoroethylating Agent (e.g., CF3CH2SO2Cl)
Photosensitizer Typically an aromatic ketone or a dye
Solvent Acetonitrile is commonly used
Mechanism Photoinduced Electron Transfer (PET)
Key Intermediates Naphthalene radical cation, Trifluoroethyl radical

Mechanistic Insights into Dehydrofluorination and Nucleophilic Attack

The this compound molecule can undergo further transformations, such as dehydrofluorination, to yield fluorinated vinylnaphthalenes. This elimination reaction is typically promoted by a strong base and proceeds through an E2-like mechanism. The presence of the electron-withdrawing trifluoromethyl group acidifies the adjacent benzylic protons, facilitating their abstraction by the base. Concurrently, a fluoride (B91410) ion is eliminated, leading to the formation of a double bond. The regioselectivity of this elimination is influenced by the stability of the resulting alkene.

Nucleophilic attack on the trifluoroethyl side chain is less common due to the electron-rich nature of the naphthalene ring and the steric hindrance around the trifluoromethyl group. However, under specific conditions with highly reactive nucleophiles, substitution reactions may occur, though these are generally not the primary reaction pathway.

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving this compound. In radical trifluoroethylation reactions, the choice of initiator, such as dibenzoyl peroxide or AIBN, can significantly impact the reaction rate and yield. Similarly, in photochemical reactions, the selection of the photosensitizer is crucial for achieving efficient electron transfer and product formation.

For dehydrofluorination reactions, the strength and nature of the base are critical. Strong, non-nucleophilic bases like potassium tert-butoxide are often employed to favor elimination over substitution. The use of phase-transfer catalysts can also enhance the efficiency of this process by facilitating the interaction between the organic substrate and the inorganic base.

Recent advancements have also explored the use of transition metal catalysts, such as copper and palladium complexes, to mediate the trifluoroethylation of naphthalene. These catalytic systems can offer improved selectivity and milder reaction conditions compared to traditional radical methods. The mechanism often involves oxidative addition of the trifluoroethylating agent to the metal center, followed by reductive elimination to form the C-C bond with naphthalene.

The following table highlights the role of various catalysts and reagents:

Reaction TypeCatalyst/ReagentFunction
Radical TrifluoroethylationDibenzoyl Peroxide, AIBNRadical Initiator
Photochemical TrifluoroethylationAromatic Ketones, DyesPhotosensitizer
DehydrofluorinationPotassium tert-butoxideStrong Base
Catalytic TrifluoroethylationCopper/Palladium ComplexesTransition Metal Catalyst

Advanced Applications of 2 2,2,2 Trifluoroethyl Naphthalene and Its Structural Analogues in Chemical Research

Engineering of Electron-Deficient Aromatic Systems and Electron Acceptors

The presence of a trifluoroethyl group or similar fluoroalkyl substituents imparts a strong electron-deficient character to the naphthalene (B1677914) core. mdpi.com This is due to the high electronegativity of fluorine atoms, which creates a significant inductive effect, pulling electron density away from the aromatic rings. mdpi.com This principle is expertly harnessed in the design of powerful electron acceptors, which are crucial components in a variety of advanced materials. Naphthalene diimides (NDIs), structural analogues of functionalized naphthalenes, are a prime example of a molecular system whose electron-accepting properties can be finely tuned through substitution. acs.orgbohrium.com The planar, electron-deficient NDI core is readily modified, making it a versatile platform for studying charge-transfer interactions and developing new materials. rsc.org

Modulation of Reduction Potentials in Naphthalene Diimides

Naphthalene diimides (NDIs) are renowned for their favorable photophysical and electrochemical properties, which can be systematically modulated by introducing substituents onto the aromatic core. bohrium.comsemanticscholar.org The introduction of electron-withdrawing groups, such as fluorine atoms in core-fluorinated NDIs, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification makes the NDI molecule a stronger electron acceptor, thereby increasing its reduction potential.

A study on a series of difluoro- and tetrafluoro-substituted NDIs demonstrated this effect clearly. nih.gov The tetrafluoro-NDI derivative exhibited a LUMO energy level of -4.54 eV, a substantial decrease compared to less fluorinated analogues, indicating its enhanced electron-accepting capability. nih.gov This ability to tune redox properties is critical for applications such as aqueous organic redox flow batteries, where researchers have developed strategies to adjust the redox characteristics of NDIs by substituting the core with specific functional groups to achieve more efficient two-electron transfer processes. rsc.org

Reduction Potentials of Substituted Naphthalene Diimides (NDIs)

NDI DerivativeSubstitutionLUMO Energy Level (eV)Reference
Difluoro-NDICore-substituted with 2 fluorine atoms-4.27 nih.gov
Tetrafluoro-NDICore-substituted with 4 fluorine atoms-4.54 nih.gov
NDI-DMeCore-substituted with electron-donating groupsNot specified rsc.org
NDI-DEtOHCore-substituted with electron-donating groupsNot specified rsc.org

Applications in Organic Electronic Materials and Devices

The engineered electron-deficient nature of trifluoroethylnaphthalene analogues, particularly substituted NDIs, makes them highly suitable for use in organic electronic devices. Their enhanced electron-accepting properties and high electron affinities are ideal for n-type organic semiconductors. acs.org

Vapor-deposited thin films of core-fluorinated NDIs have been successfully incorporated into Organic Field-Effect Transistors (OFETs). nih.gov These devices exhibited excellent n-channel field-effect behavior under ambient conditions, with the best-performing devices achieving an electron mobility of 0.1 cm² V⁻¹ s⁻¹. nih.gov Such performance underscores the potential of these materials in next-generation electronics. Furthermore, the tunable redox characteristics of NDI derivatives are being explored for energy storage applications, specifically in neutral aqueous organic redox flow batteries, where they have shown exceptional stability and have led to a 40% improvement in peak power density in certain configurations. rsc.org

Utilization as a Building Block in Complex Molecular Architectures

The rigid, planar structure of the naphthalene unit, combined with the unique electronic properties conferred by the trifluoroethyl group, makes 2-(2,2,2-trifluoroethyl)naphthalene and its analogues valuable building blocks in the synthesis of complex, functional molecules. Their ability to participate in non-covalent interactions, such as π-stacking, and to serve as a scaffold for chiral elements has led to their use in supramolecular chemistry and sensor development. acs.orgnih.gov

Incorporation into Supramolecular Systems and Chiral Scaffolds

Naphthalene diimides are exceptional building blocks for creating well-defined supramolecular structures due to their electron-accepting nature and planar geometry. acs.org They have been instrumental in the construction of intricate host-guest complexes, including mechanically interlocked molecules like catenanes and rotaxanes. acs.orgbohrium.com

The self-assembly of these naphthalene-based units can lead to emergent properties, such as chirality. In a notable example, achiral NDI molecules bearing urea (B33335) moieties were shown to self-assemble into helical, chiral superstructures in solution. nih.gov The specific helicity of the resulting nanostructures could be controlled by subtle changes to the molecular structure, such as the inclusion of a large atom like iodine. nih.gov Additionally, the inherent chirality of binaphthyl scaffolds has been combined with other functional groups to create highly effective chiral ligands for asymmetric catalysis, demonstrating the versatility of the naphthalene framework in constructing sophisticated, stereoselective systems. nih.gov

Contributions to Fluorescent Probes and Chemical Sensors

Naphthalene derivatives are a significant class of fluorescent probes, valued for their structural plasticity, good luminescence properties, and high quantum efficiency. mdpi.com The introduction of a trifluoroethyl group or other substituents can be used to fine-tune the photophysical properties, leading to the development of highly selective and sensitive chemical sensors. mdpi.commdpi.com

Researchers have designed a variety of naphthalene-based fluorescent probes that operate on a "turn-on" mechanism, where the fluorescence is enhanced upon binding to a specific analyte. Examples include:

A Schiff base naphthalene derivative that acts as a highly selective chemosensor for aluminum ions (Al³⁺) in aqueous solution, with a very low detection limit of 1.89 x 10⁻⁸ M. nih.gov

A core-substituted NDI that functions as a reversible fluorescent sensor for protons (H⁺), exhibiting a blue shift and an increase in fluorescence quantum yield upon protonation. monash.edu

A two-photon fluorescent probe based on a 6-(2-benzothiazolyl)-2-naphthalenol fluorophore for the sensitive detection of endogenous hypochlorous acid (HClO) in living cells, with a detection limit of 7.6 nM. nih.gov

These examples highlight how the naphthalene scaffold, when appropriately functionalized, serves as a powerful platform for creating advanced chemical sensors for environmental and biological applications.

Naphthalene-Based Fluorescent Probes

Probe TypeTarget AnalyteDetection LimitKey FeatureReference
Schiff base naphthalene derivativeAl³⁺1.89 x 10⁻⁸ M'Turn-on' fluorescence in aqueous solution nih.gov
Core-substituted Naphthalene DiimideH⁺Not specifiedReversible fluorescence change with pH monash.edu
Naphthalene-based two-photon probeHClO7.6 nM103-fold fluorescence enhancement nih.gov
Distyrylnaphthalene derivativesCellular MembranesNot applicableVisualization of intracellular membranes nih.gov

Future Research Trajectories in 2 2,2,2 Trifluoroethyl Naphthalene Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-(2,2,2-Trifluoroethyl)naphthalene will prioritize green chemistry principles, moving away from traditional methods that may involve harsh conditions or stoichiometric reagents. Research will likely focus on catalytic C-H functionalization and novel trifluoroethylation strategies.

Current synthetic approaches to naphthalene (B1677914) and trifluoroethyl-containing compounds often rely on multi-step sequences. For instance, the preparation of 2-naphthol, a precursor for many naphthalene derivatives, has traditionally involved sulfonation followed by alkali fusion, a process with significant environmental drawbacks. chemicalbook.comyoutube.com Similarly, the synthesis of trifluoroethylamines and related structures can involve high pressure and temperature conditions. google.com

Future research should target direct, single-step methodologies. A primary goal will be the development of transition-metal-catalyzed C-H activation, which allows for the direct coupling of a trifluoroethyl source with the naphthalene core at the C-2 position. nih.govresearchgate.net This approach maximizes atom economy by avoiding the need for pre-functionalized starting materials. Another promising avenue is the use of environmentally benign solvents and recyclable catalysts, such as the Nafion® polymer, which has been successfully used in the synthesis of other heterocyclic compounds under microwave irradiation. mdpi.com

Synthetic Strategy Key Research Objective Potential Advantages Relevant Precedent
Direct C-H TrifluoroethylationDevelop a selective catalyst for coupling naphthalene with a CF3CH2- source.Single-step synthesis, high atom economy, reduced waste.Rhodium-catalyzed C-H activation of naphthalenes. researchgate.net
Biocatalytic SynthesisEngineer enzymes for the enantioselective synthesis of chiral derivatives.High selectivity, mild reaction conditions, environmentally friendly.Lipase-catalyzed hydrolysis of naproxen (B1676952) 2,2,2-trifluoroethyl ester. researchgate.net
Flow ChemistryOptimize synthesis using continuous flow reactors.Improved safety, scalability, and reaction control.General application in fine chemical synthesis.
ElectrosynthesisUtilize electrochemical methods for trifluoroethylation.Avoids chemical oxidants/reductants, uses electricity as a green reagent.Electrophilic cyclization of alkynes to form naphthalenes. nih.gov

Discovery of Unprecedented Reactivity and Selective Functionalization

Understanding and controlling the reactivity of this compound is crucial for its use as a building block. The interplay between the electron-rich naphthalene ring and the electron-withdrawing trifluoroethyl group presents opportunities for novel chemical transformations. Future research will aim to selectively functionalize both the aromatic core and the aliphatic side chain.

The naphthalene nucleus offers multiple positions for functionalization, and directing group strategies are often employed to control regioselectivity. nih.govresearchgate.net The trifluoroethyl group itself can influence the electronic properties of the naphthalene system, potentially directing subsequent electrophilic or nucleophilic aromatic substitution reactions to specific positions. Research will focus on mapping this directing effect and exploiting it for the synthesis of polysubstituted naphthalenes. researchgate.net

Furthermore, the C-H bonds on the ethyl linker, activated by the adjacent trifluoromethyl group, represent sites for selective functionalization. Developing methods to modify this side chain without altering the aromatic core would provide access to a new range of derivatives with diverse properties.

Target Position Reaction Type Research Goal Potential Outcome
Naphthalene Ring (C1, C3, peri-positions)Directed C-H ActivationUtilize the trifluoroethyl group's electronic influence to direct metal catalysts.Regiocontrolled synthesis of di- and tri-substituted naphthalenes. nih.gov
Naphthalene RingPhotochemical ReactionsInvestigate light-induced cycloadditions and functionalizations.Access to complex polycyclic aromatic structures.
Trifluoroethyl Side Chain (α-carbon)Radical/Anionic FunctionalizationDevelop methods for selective substitution at the carbon adjacent to the ring.Introduction of new functional groups (e.g., -OH, -NH2, -CN).
Trifluoroethyl Side Chain (β-carbon)Dehydrogenation/OxidationCreate a trifluorovinyl-naphthalene derivative.A versatile monomer for polymerization or further modification.

Integration of Advanced Machine Learning and AI in Chemical Synthesis Design

The complexity of designing synthetic routes and predicting reaction outcomes for novel molecules like this compound can be significantly mitigated by computational tools. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. researchgate.net

Furthermore, ML models can be trained to predict the properties and reactivity of new derivatives. researchgate.net By inputting molecular descriptors, researchers can screen virtual libraries of potential this compound analogues for desired characteristics, such as specific electronic properties or biological activity, before committing to their synthesis in the lab. This accelerates the discovery cycle and reduces resource expenditure. researchgate.net

AI/ML Application Objective Expected Impact
Retrosynthesis PredictionTo identify the most efficient and sustainable synthetic routes.Reduction in experimental effort and discovery of novel chemical pathways. nih.gov
Reaction OptimizationTo predict optimal reaction conditions (catalyst, solvent, temperature).Increased yields, reduced side products, and faster process development.
Property PredictionTo forecast the electronic, optical, and biological properties of new derivatives.Rational, in-silico design of molecules for specific applications. researchgate.net
Mechanistic ElucidationTo analyze complex reaction data and propose reaction mechanisms.Deeper understanding of reactivity and selectivity. nih.gov

Expansion of Applications in Emerging Fields of Advanced Organic Materials

The unique combination of a polycyclic aromatic system and a highly fluorinated side chain makes this compound an attractive candidate for various advanced materials. The naphthalene unit is a known building block for organic electronics and bioactive molecules, while the trifluoroethyl group can enhance thermal stability, solubility, and metabolic resistance. nih.govrsc.org

Future research will focus on incorporating this molecule into new functional materials. In materials science, it could serve as a monomer or dopant for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or specialized polymers. The fluorine content could be particularly beneficial for creating materials with low surface energy or specific dielectric properties.

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere that can improve the pharmacokinetic profile of drug candidates. nih.gov Derivatives of this compound could be explored as scaffolds for developing new therapeutic agents, building on the known anticancer and other biological activities of related naphthalene structures. nih.govrsc.org

Field Potential Application Key Feature to Exploit
Organic ElectronicsComponent in OLEDs, OFETs, or organic photovoltaics.Naphthalene π-system for charge transport; CF3 group for stability. researchgate.net
Polymer ChemistryMonomer for high-performance fluoropolymers.Thermal stability and chemical resistance from the CF3 group.
Medicinal ChemistryScaffold for novel drug discovery (e.g., anticancer, antiviral).Naphthalene core as a pharmacophore; CF3 group to enhance metabolic stability. nih.govnih.gov
AgrochemicalsActive ingredient in next-generation pesticides or herbicides.The trifluoroethyl moiety is present in many commercial agrochemicals. google.com

Q & A

Basic: What established synthesis methods are used for 2-(2,2,2-Trifluoroethyl)naphthalene, and how do reaction conditions influence efficiency?

Methodological Answer:
The synthesis typically involves introducing the trifluoroethyl group onto the naphthalene ring. Common approaches include:

  • Electrophilic substitution : Using trifluoroethyl halides under Friedel-Crafts conditions, with Lewis acids (e.g., AlCl₃) in solvents like dichloromethane or tetrahydrofuran (THF). Reaction efficiency depends on temperature control (0–25°C) to minimize side reactions .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with trifluoroethylboronic acid derivatives. Catalyst choice (e.g., Pd(PPh₃)₄) and inert atmosphere (N₂/Ar) are critical for yield optimization .
    Key factors influencing efficiency: solvent polarity, catalyst loading, and steric hindrance from the naphthalene ring.

Advanced: How can researchers resolve contradictions in toxicological data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in experimental designs or exposure models. A systematic approach includes:

  • Risk of Bias (RoB) assessment : Use standardized questionnaires (e.g., Table C-7 ) to evaluate study reliability. Key criteria: randomization, blinding, and exposure characterization.
  • Confidence rating : Categorize studies as "High," "Moderate," or "Low" confidence based on methodological rigor (e.g., adequate controls, sample size) .
  • Mechanistic analysis : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species to explain interspecies variability .
    Example: Discrepancies in hepatic toxicity may stem from differences in metabolite quantification methods (e.g., HPLC vs. LC-MS) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : Identifies trifluoroethyl group integration (δ ~3.5–4.5 ppm for CH₂CF₃) and naphthalene aromatic protons (δ ~7.2–8.5 ppm). ¹⁹F NMR (δ -60 to -70 ppm) confirms CF₃ presence .
  • GC-MS/EI : Detects molecular ion [M⁺] at m/z 228 and fragments (e.g., loss of CF₃CH₂, m/z 141).
  • FT-IR : Peaks at 1120–1250 cm⁻¹ (C-F stretching) and 3050–3100 cm⁻¹ (aromatic C-H) .
  • Elemental analysis : Validates empirical formula (C₁₂H₉F₃) with <0.3% deviation .

Advanced: What strategies optimize regioselective introduction of the trifluoroethyl group onto naphthalene?

Methodological Answer:
Regioselectivity challenges arise from the naphthalene ring’s electronic and steric properties. Strategies include:

  • Directing groups : Install temporary groups (e.g., -OMe, -COOR) at the 1-position to direct trifluoroethylation to the 2-position, followed by deprotection .
  • Microwave-assisted synthesis : Enhances kinetics for selective substitution at the 2-position by reducing competing pathways (e.g., 80°C, 30 min, DMF solvent) .
  • Computational modeling : DFT calculations predict favorable transition states for 2-position reactivity (e.g., lower activation energy vs. 1-position) .

Basic: What key considerations are needed when designing in vitro toxicological assays for this compound?

Methodological Answer:

  • Cell line selection : Use metabolically competent cells (e.g., HepG2 with CYP450 activity) to assess bioactivation of trifluoroethyl metabolites .
  • Dose range : Determine IC₅₀ via preliminary MTT assays (e.g., 0.1–100 µM) and include vehicle controls (e.g., DMSO <0.1%) .
  • Endpoint specificity : Measure oxidative stress markers (e.g., glutathione depletion) and DNA adduct formation (³²P-postlabeling) .
  • Inclusion criteria : Follow guidelines for study relevance (Table B-1 ), e.g., respiratory or hepatic outcomes.

Advanced: How do electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ group’s strong electron-withdrawing nature:

  • Reduces electron density on the naphthalene ring, favoring electrophilic attacks at meta positions.
  • Stabilizes transition states in palladium-catalyzed couplings (e.g., Suzuki), improving yields by 15–20% compared to non-fluorinated analogs .
  • Alters solubility : Enhanced lipophilicity (logP ~3.5) necessitates polar aprotic solvents (e.g., DMF) for homogeneous reactions .
    Experimental validation: Compare Hammett constants (σₘ for -CF₃ = 0.43) to predict substituent effects on reaction rates .

Basic: What are the recommended protocols for stability testing of this compound in storage?

Methodological Answer:

  • Temperature : Store at -20°C under inert gas (Ar) to prevent oxidation.
  • Light sensitivity : Use amber vials to block UV-induced degradation (tested via HPLC purity checks over 6 months) .
  • Humidity control : Maintain <30% RH; silica gel desiccants prevent hydrolysis of C-F bonds .
  • Stability assays : Monitor degradation products (e.g., naphthoquinones) via LC-MS every 3 months .

Advanced: How can computational methods predict biological interactions of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., aryl hydrocarbon receptor). The trifluoroethyl group’s hydrophobicity enhances binding affinity (ΔG ≤ -8 kcal/mol) .
  • MD simulations : Analyze conformational stability in lipid bilayers (e.g., 100 ns trajectories) to assess membrane permeability .
  • QSAR models : Train datasets with fluorinated naphthalene analogs to predict toxicity (e.g., hepatic EC₅₀) .
    Validation: Compare in silico predictions with in vitro CYP450 inhibition data .

Basic: What analytical workflows are used to quantify environmental persistence of this compound?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (C18 columns) from water/soil matrices .
  • GC-ECD : Detect trace levels (ppb) using electron capture detection (CF₃ group enhances sensitivity) .
  • Half-life calculation : Conduct photolysis studies (e.g., UV light, 254 nm) and fit degradation data to first-order kinetics .

Advanced: What mechanistic insights explain the compound’s metabolic activation in mammalian systems?

Methodological Answer:

  • Phase I metabolism : CYP2E1 and CYP1A2 oxidize the trifluoroethyl group to trifluoroacetaldehyde, detected via glutathione (GSH) adducts in LC-MS/MS .
  • Toxic intermediates : Trifluoroacetyl radicals form DNA adducts (e.g., 8-oxo-dG), quantified via ³²P-postlabeling .
  • Species differences : Rodent models show higher GSH depletion vs. human hepatocytes due to CYP isoform variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.